Tipetropium

Descripción

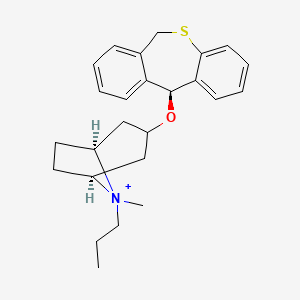

Structure

3D Structure

Propiedades

Número CAS |

776999-66-7 |

|---|---|

Fórmula molecular |

C25H32NOS+ |

Peso molecular |

394.6 g/mol |

Nombre IUPAC |

(1S,5S)-3-[[(11S)-6,11-dihydrobenzo[c][1]benzothiepin-11-yl]oxy]-8-methyl-8-propyl-8-azoniabicyclo[3.2.1]octane |

InChI |

InChI=1S/C25H32NOS/c1-3-14-26(2)19-12-13-20(26)16-21(15-19)27-25-22-9-5-4-8-18(22)17-28-24-11-7-6-10-23(24)25/h4-11,19-21,25H,3,12-17H2,1-2H3/q+1/t19-,20-,21?,25-,26?/m0/s1 |

Clave InChI |

PSQHALLZUQLPFH-IAAMCOELSA-N |

SMILES isomérico |

CCC[N+]1([C@H]2CC[C@H]1CC(C2)O[C@H]3C4=CC=CC=C4CSC5=CC=CC=C35)C |

SMILES canónico |

CCC[N+]1(C2CCC1CC(C2)OC3C4=CC=CC=C4CSC5=CC=CC=C35)C |

Origen del producto |

United States |

Synthetic Methodologies and Chemical Derivatization Strategies for Tipetropium

Approaches to Tipetropium Synthesis

The synthesis of dibenzothiepin derivatives, including compounds structurally related to this compound, typically follows multi-step pathways that involve the formation of the central thiepin ring fused to two benzene (B151609) rings.

The construction of the dibenzo(b,e)thiepin scaffold often begins with the synthesis of diaryl sulfide (B99878) intermediates. These intermediates are then subjected to cyclization reactions to form the seven-membered thiepin ring. For instance, Ullmann-type reactions can be employed to couple aryl halides with aryl thiols, forming diaryl sulfides, which serve as precursors. These diaryl sulfide derivatives can then undergo intramolecular cyclization, often facilitated by acidic conditions or condensing agents like polyphosphoric acid or sulfuric acid, to yield the dibenzothiepin skeleton ontosight.aiepo.orgresearchgate.netgoogle.com. Alternative routes involve the cyclization of phenylacetate (B1230308) derivatives, which may contain nitrile groups or other functionalities, through processes involving rearrangements, hydrolysis, and ring closure epo.orggoogle.com.

The precise placement of functional groups onto the dibenzothiepin core is critical for defining the compound's properties. For molecules within this class, such as the dibenzothiepin derivative with a dimethylamino-propyl side chain at position 11, the synthesis involves introducing these specific moieties at defined positions ontosight.ai. While specific details regarding the regioselective introduction of a propyl group at the "8R Position" for this compound are not exhaustively detailed in the general literature on dibenzothiepins, such functionalizations typically involve targeted alkylation or other substitution reactions on pre-formed or partially formed ring systems. The strategy would likely involve protecting groups and carefully controlled reaction conditions to ensure the desired regioselectivity and stereoselectivity.

Analytical Techniques for Structural Elucidation and Purity Assessment of Synthesized Products

A comprehensive suite of analytical techniques is indispensable for confirming the structure and assessing the purity of synthesized dibenzothiepin derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both proton (1H) and carbon-13 (13C) NMR are fundamental for elucidating molecular structure, providing information on the connectivity of atoms and the chemical environment of nuclei researchgate.nethyphadiscovery.comscribd.comjchps.comresearchgate.netcurrenta.delibretexts.orgyoutube.com. Advanced 2D NMR techniques, such as COSY, HSQC, and HMBC, are routinely used to establish detailed structural assignments, including through-bond and through-space correlations researchgate.nethyphadiscovery.comscribd.comjchps.comresearchgate.netlibretexts.orgyoutube.com.

Mass Spectrometry (MS): Various mass spectrometry techniques are employed to determine the molecular weight and fragmentation patterns, aiding in structural identification. These include Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), Electrospray Ionization (ESI-MS), and Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) ontosight.airesearchgate.nethyphadiscovery.comscribd.comjchps.comresearchgate.netcurrenta.dedrugbank.comgoogleapis.comgoogle.comgoogleapis.comeuropa.eucat-online.comyoutube.com. High-resolution mass spectrometry (HRMS) provides accurate mass measurements, enabling the determination of elemental composition researchgate.netcurrenta.de.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups within the molecule, such as carbonyls, hydroxyls, and amines researchgate.netscribd.comjchps.comresearchgate.netontosight.ai.

Ultraviolet (UV) Spectroscopy: UV spectroscopy can provide information about the presence of chromophores and conjugated systems within the molecule scribd.comjchps.com.

Elemental Analysis: This technique determines the elemental composition (e.g., C, H, N, S) of a compound, providing empirical formula confirmation and an assessment of purity researchgate.netresearchgate.net.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary technique for assessing the purity of synthesized compounds. It separates components in a mixture based on their differential partitioning between a mobile and stationary phase, allowing for the quantification of the main compound and the detection of impurities europa.eubenchchem.commoravek.comchromforum.orgresearchgate.netgoogle.com.

A typical purity assessment using HPLC might yield results such as:

| Parameter | Value/Range |

| Purity (% HPLC) | 99.91 |

| Yield (%) | 95.2 |

Design and Synthesis of this compound Analogues and Derivatives

The design and synthesis of analogues and derivatives of this compound are driven by the exploration of structure-activity relationships (SAR) to optimize pharmacological profiles.

SAR studies involve systematically altering substituents on the dibenzothiepin core to investigate their impact on biological activity. This can include modifying the types of substituents, their positions on the aromatic rings, or the nature of side chains. For example, research on dibenzothiepin derivatives has explored variations such as the introduction of diphenylmethyl groups, electron-withdrawing groups, or various heterocyclic moieties to enhance efficacy or alter receptor binding profiles mdpi.comresearchgate.net. Similarly, SAR analyses in related compound classes have shown that modifications to ester linkages, alkyl chains, and aromatic ring substituents can significantly influence activity nih.govnih.govdrugdesign.org.

Stereochemistry plays a crucial role in the biological activity of many pharmaceutical compounds. If a chiral center exists in this compound or its derivatives, such as a potential stereocenter at the point of attachment of the propyl group (as suggested by the "8R Position" notation), enantioselective synthesis becomes paramount. Asymmetric synthesis methodologies, including the use of chiral auxiliaries, chiral catalysts, or biocatalysis, are employed to produce specific enantiomers with high optical purity wikipedia.orgenamine.netrsc.org. Dynamic kinetic resolution is another strategy used to obtain enantiomerically enriched products nih.gov. Controlling stereochemistry ensures that the desired biologically active enantiomer is preferentially synthesized, which is critical for efficacy and safety.

Compound List:

this compound

Dibenz(b,e)thiepin, 6,11-dihydro-2,9-dichloro-11-(3-(dimethylamino)-1-propyl)-, hydrochloride

Dibenzo(b,f)thiepin-2,3-diol, 10,11-dihydro-10-(methylamino)-, hydrobromide, hydrate (B1144303) (2:2:1)

Molecular Pharmacology and Receptor Interaction Dynamics of Tipetropium

Mechanism of Action Elucidation

The primary mechanism of action of tipetropium bromide involves its activity as an anticholinergic agent, where it modulates the effects of the neurotransmitter acetylcholine (B1216132). patsnap.com This modulation is achieved through competitive antagonism at muscarinic receptors, leading to a reduction in bronchoconstriction.

Anticholinergic Modulatory Principles

Anticholinergic drugs, such as this compound, function by blocking the action of acetylcholine at muscarinic receptors. pediatriconcall.com In the airways, the parasympathetic nervous system releases acetylcholine, which binds to muscarinic receptors on smooth muscle cells, causing them to contract and leading to bronchoconstriction. patsnap.com this compound, by inhibiting this interaction, promotes relaxation of the airway smooth muscle. pediatriconcall.com

Competitive Antagonism at Muscarinic Receptors

This compound acts as a competitive antagonist at muscarinic receptors. patsnap.com This means that it binds to the same site on the receptor as acetylcholine but does not activate it, thereby preventing acetylcholine from binding and initiating a cellular response. patsnap.comdroracle.ai This competitive inhibition effectively reduces the constrictive effects of acetylcholine on the airways. patsnap.com The antagonism by this compound has been described as insurmountable in nature, which, along with its slow dissociation kinetics, contributes to its prolonged effects. nih.gov

Identification of Specific Muscarinic Receptor Subtype Engagement

There are five subtypes of muscarinic receptors (M1 to M5). This compound demonstrates a high affinity for the M1, M2, and M3 subtypes. droracle.aidrugbank.com While it binds to all three, its therapeutic efficacy in the airways is primarily attributed to its action on M3 muscarinic receptors located on the smooth muscle, which leads to bronchodilation. pediatriconcall.comdrugbank.com

Interestingly, this compound exhibits kinetic selectivity, dissociating very slowly from M1 and M3 receptors but more rapidly from M2 receptors. droracle.ai This kinetic selectivity for M3 over M2 receptors is considered advantageous, as it may contribute to its clinical effectiveness. droracle.ai Furthermore, research suggests that this compound may have two binding sites on the M3 receptor: a high-affinity orthosteric site and a secondary, lower-affinity allosteric site in the extracellular vestibule. nih.govrug.nl This secondary binding site is thought to further impede the entry of acetylcholine into the primary binding pocket. nih.gov

Receptor Binding Kinetics Characterization

The long duration of action of this compound is a key feature that is directly related to its receptor binding kinetics, specifically its rates of association with and dissociation from muscarinic receptors. nih.gov

Determination of Ligand Association Rates (k_on)

Determination of Ligand Dissociation Rates (k_off)

The dissociation rate constant (k_off) represents the rate at which a ligand detaches from its receptor. scholarsresearchlibrary.com The slow dissociation of this compound from the M3 receptor is a critical factor in its long-lasting therapeutic effect. nih.govpsu.edu Studies comparing different long-acting muscarinic antagonists have highlighted significant differences in their dissociation half-lives from the human M3 receptor.

| Compound | Dissociation Half-life (t½) from hM3 Receptor |

| This compound (as Tiotropium) | 27 hours psu.edu |

| Aclidinium | 10.7 hours psu.edu |

| Glycopyrrolate | 6.1 hours psu.edu |

This table presents the dissociation half-lives of several long-acting muscarinic antagonists from the human M3 receptor. The data for this compound is based on studies of Tiotropium (B1237716).

It is important to note that these dissociation rates can be influenced by experimental conditions. For instance, the dissociation half-life of tiotropium was found to be shorter under more physiological conditions (46.2 minutes) compared to non-physiological conditions (462 minutes), though still significantly longer than other compounds like NVA237 (glycopyrronium bromide). nih.gov This slow dissociation from the M3 receptor is a key contributor to the 24-hour duration of action of this compound. nih.govpsu.edu

Analysis of Receptor Residency Time

Receptor residency time, the duration a ligand remains bound to its target, is a critical factor in the efficacy and duration of action for many drugs. For long-acting muscarinic antagonists (LAMAs), a prolonged residency time at the M3 receptor subtype is a key determinant of their sustained bronchodilatory effect. While detailed studies quantifying the precise receptor half-life (t½) of this compound are not as prevalent as for compounds like Tiotropium, the class of drugs is defined by this characteristic. For comparison, Tiotropium exhibits an exceedingly long residency time at the human M3 muscarinic receptor (hM3R), with a dissociation half-life that can exceed 24 hours. nih.govnih.govresearchgate.net This prolonged engagement is attributed to specific molecular interactions within the receptor's binding pocket. nih.govresearchgate.net The long duration of action of these antagonists is generally considered a function of their slow dissociation from the M3 receptor. nih.gov

Kinetic Selectivity Profiling Across Muscarinic Receptor Subtypes (e.g., M2 vs. M3)

Kinetic selectivity is a phenomenon where a drug may have similar binding affinities (an equilibrium parameter) for different receptor subtypes but dissociates from them at different rates (a kinetic parameter). This is a defining feature of some modern LAMAs. They exhibit a functional selectivity for M3 receptors over M2 receptors. This is clinically significant because M3 receptors mediate bronchoconstriction, while M2 receptors act as inhibitory autoreceptors on cholinergic nerves, limiting acetylcholine release. nih.gov

This compound's relative, Tiotropium, dissociates much more rapidly from M2 receptors than from M3 receptors. nih.gov For instance, one study noted Tiotropium's dissociation half-life was 3.6 hours for M2 receptors compared to 34.7 hours for M3 receptors. nih.gov This kinetic selectivity is believed to arise from differences in the flexibility and electrostatics of the extracellular vestibule of the M2 and M3 receptors. nih.govresearchgate.net This rapid offset from M2 receptors spares them from prolonged inhibition, which avoids the potential for increased acetylcholine release that would counteract the bronchodilatory effect at M3 receptors. nih.gov While specific dissociation rate constants for this compound are not detailed in the provided search results, its classification as a LAMA suggests it operates under similar principles of kinetic selectivity.

Interactive Data Table: Comparative Dissociation Half-Lives of Tiotropium

| Receptor Subtype | Dissociation Half-Life (t½) | Reference |

| M2 | 3.6 hours | nih.gov |

| M3 | 34.7 hours | nih.gov |

| M3 (Physiological Conditions) | 46.2 minutes | nih.gov |

| M3 (Non-physiological Conditions) | 462 minutes | nih.gov |

Biophysical Studies of Protein-Ligand Interactions

The binding of a ligand like this compound to a G-protein coupled receptor is a complex biophysical event governed by thermodynamic principles and specific structural interactions, which can be described by different theoretical models.

Thermodynamic Parameters of Binding (e.g., ΔG, ΔH, ΔS)

The interaction between a drug and its receptor is driven by changes in Gibbs free energy (ΔG), which is composed of enthalpic (ΔH) and entropic (ΔS) components (ΔG = ΔH - TΔS). Enthalpy changes relate to the formation and breaking of non-covalent bonds (like hydrogen bonds and van der Waals forces), while entropy changes relate to the degree of disorder in the system, including the displacement of water molecules from the binding site.

Specific thermodynamic parameters for this compound binding are not available in the searched literature. However, for the related compound Tiotropium, molecular dynamics simulations suggest that its high affinity and long residency time are the result of highly favorable interactions. A key interaction involves a hydrogen bond between the hydroxyl group of Tiotropium and an asparagine residue (N508) in the M3 receptor binding site. nih.govresearchgate.net This strong, directed interaction would contribute significantly to a favorable negative enthalpy change, driving the binding process.

Examination of Binding Models (e.g., Induced Fit, Lock-and-Key)

Two primary models describe enzyme-substrate and receptor-ligand interactions:

Lock-and-Key Model: Proposed by Emil Fischer, this model posits that the receptor's active site is a rigid structure, perfectly complementary in shape to the ligand, much like a lock is to its specific key. youtube.compatsnap.com

Induced Fit Model: Proposed by Daniel Koshland, this model suggests the receptor's active site is flexible. youtube.compatsnap.com The initial binding of the ligand induces a conformational change in the receptor, optimizing the fit and facilitating the interaction. youtube.compatsnap.com

Modern understanding acknowledges that protein structures are dynamic. For Tiotropium, its binding to the M3 receptor has been described as a "snap-lock mechanism," where a specific interaction with an asparagine residue prevents rapid dissociation. nih.govresearchgate.net This description leans more towards an induced fit or conformational selection model, where the receptor's flexibility and specific dynamic interactions are crucial, rather than a simple rigid lock-and-key fit. Molecular dynamics simulations have revealed that tiotropium can also bind to a secondary, allosteric site in the extracellular vestibule of the M3 receptor, which further supports a dynamic interaction model rather than a simple static one. nih.gov

Advanced Methodologies for Receptor Binding Analysis

To understand the complex kinetics of drug-receptor interactions in a more physiologically relevant context, researchers have developed advanced techniques that move beyond traditional equilibrium-based assays.

Real-time Interaction Analysis on Living Cells

Studying molecular interactions as they happen on the surface of living cells provides invaluable insight into drug mechanisms under physiological conditions. nih.govnih.gov Techniques like Total Internal Reflection Fluorescence (TIRF) microscopy can minimize background fluorescence from within the cell, allowing for the specific imaging of events at the plasma membrane. nih.gov Fluorescence anisotropy imaging, combined with TIRF, can report on receptor protein assembly in real time. nih.govnih.gov Other methods involve tracking single fluorescently-labeled molecules to quantify kinetic mechanisms. nih.gov For instance, studies on Tiotropium have utilized in vitro calcium assays in real-time to determine its onset of action. nih.gov A study also demonstrated that Tiotropium can trigger intracellular calcium signaling, which can be monitored in real-time in living cardiomyocytes. coventry.ac.uk These advanced methods allow for the direct measurement of association and dissociation rates, providing a more complete picture of a drug's kinetic profile than can be obtained from static, end-point measurements.

Surface Plasmon Resonance (SPR) and Biolayer Interferometry (BLI) Applications

Currently, there is a notable absence of publicly available scientific literature detailing the use of Surface Plasmon Resonance (SPR) or Biolayer Interferometry (BLI) for the specific analysis of this compound's interaction with its target receptors. While these label-free technologies are powerful tools for elucidating the kinetic parameters of drug-receptor binding, such as association (k_a) and dissociation (k_d) rates, and for determining the affinity (K_D) of these interactions, dedicated studies applying these methods to this compound have not been identified in comprehensive searches of scholarly databases.

SPR and BLI are instrumental in modern pharmacology for providing real-time insights into the molecular interactions that underpin a drug's mechanism of action. researchgate.netohsu.edu For G protein-coupled receptors (GPCRs), the class of receptors that includes the muscarinic receptors targeted by this compound, these techniques offer a distinct advantage in their ability to analyze binding to membrane proteins in a native-like environment. nih.gov The general principles of SPR involve the detection of changes in the refractive index at the surface of a sensor chip where a target molecule, such as a receptor, is immobilized. researchgate.net The binding of an analyte, like this compound, causes a measurable change in this refractive index, which is recorded in a sensorgram, allowing for the calculation of kinetic constants. researchgate.net

Similarly, BLI measures the interference pattern of white light reflected from two surfaces on a biosensor tip. ohsu.edu The binding of molecules to the tip's surface alters the optical thickness, leading to a phase shift in the interference pattern that can be monitored in real-time to quantify binding kinetics and affinity. rsc.org

Although specific data for this compound is not available, the study of other muscarinic antagonists highlights the potential utility of such investigations. For instance, the kinetic selectivity of related compounds, such as tiotropium, for different muscarinic receptor subtypes (M2 vs. M3) has been a subject of significant research, as it is believed to contribute to the drug's clinical efficacy. nih.gov While these particular studies on tiotropium did not employ SPR or BLI, they underscore the importance of kinetic parameters in understanding the pharmacological profile of antimuscarinic agents.

The application of SPR and BLI to a compound like this compound would be anticipated to yield valuable data. A hypothetical SPR or BLI experiment would involve the immobilization of purified muscarinic receptors (e.g., M2 or M3 subtypes) onto a sensor surface. Subsequently, solutions containing varying concentrations of this compound would be flowed over the surface to measure the association and dissociation phases of the binding interaction.

Hypothetical Data Table from SPR/BLI Analysis of this compound:

| Parameter | M2 Receptor | M3 Receptor |

| Association Rate (k_a) (M⁻¹s⁻¹) | Data Not Available | Data Not Available |

| Dissociation Rate (k_d) (s⁻¹) | Data Not Available | Data Not Available |

| Affinity (K_D) (nM) | Data Not Available | Data Not Available |

The generation of such data would be crucial for a more profound understanding of this compound's molecular pharmacology, allowing for direct comparisons of its binding kinetics with other clinically relevant antimuscarinic drugs. Future research employing SPR or BLI is warranted to fill this knowledge gap and to further characterize the receptor interaction dynamics of this compound.

Structure Activity Relationship Sar Investigations of Tipetropium

Foundational Concepts of Structure-Activity Relationships

Structure-Activity Relationship (SAR) is fundamentally based on the principle that variations in a molecule's chemical structure directly influence its biological activity. This correlation allows researchers to understand which structural features are responsible for a compound's efficacy, potency, and selectivity towards a specific biological target solubilityofthings.comontosight.aiwikipedia.orgcollaborativedrug.com. By systematically modifying a lead compound's structure and observing the resultant changes in biological response, medicinal chemists can identify key pharmacophores—the essential structural elements required for biological activity fiveable.mepharmacologymentor.com. Understanding how substituents, functional groups, molecular shape, and physicochemical properties (such as lipophilicity and electronic distribution) interact with biological targets is crucial for optimizing drug candidates fiveable.mesigmaaldrich.com. SAR studies can range from qualitative observations to quantitative mathematical models, such as Quantitative Structure-Activity Relationships (QSAR), which aim to establish predictive relationships between structure and activity fiveable.mepharmacologymentor.comjocpr.comwikipedia.orgmedcraveonline.com.

Experimental SAR Methodologies

Experimental SAR investigations involve a systematic process of synthesizing and testing modified versions of a lead compound to elucidate the relationship between structural changes and biological activity.

Rational Design of Compound Libraries for SAR Exploration

The design of compound libraries is a strategic process aimed at generating a diverse yet focused set of molecules for SAR exploration. This often begins with a known active compound, like a reference molecule such as Tiotropium (B1237716), and involves creating analogs through systematic structural modifications ontosight.ai. Rational library design employs various computational techniques, including in silico screening, physicochemical property filtering, and the enumeration of potential analogs based on available synthetic chemistry sygnaturediscovery.comcriver.comlifechemicals.comtarosdiscovery.com. Libraries can be designed to maximize chemical diversity to explore broad chemical space, or they can be focused on specific structural motifs or target classes to accelerate SAR studies lifechemicals.comtarosdiscovery.com. The goal is to generate molecules that can effectively probe specific regions of the chemical space relevant to the target's binding site, thereby facilitating the identification of key structural determinants sygnaturediscovery.comcriver.com.

Computational SAR Approaches

Computational methods offer powerful tools to complement experimental SAR studies, enabling the prediction of biological activity and the identification of promising structural modifications.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that uses statistical and mathematical methods to establish a direct correlation between a compound's chemical structure (represented by molecular descriptors) and its biological activity collaborativedrug.comfiveable.mepharmacologymentor.comjocpr.comwikipedia.orgmedcraveonline.com. Molecular descriptors can encompass a wide range of properties, including physicochemical characteristics (e.g., lipophilicity, molecular weight, hydrogen bonding capacity), topological indices, and 3D structural features (e.g., shape, electrostatic potential) jocpr.comwikipedia.org. These descriptors are then used to build mathematical models, often employing techniques like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms mdpi.comresearchgate.netresearchcommons.org. The resulting QSAR models can predict the biological activity of novel, unsynthesized compounds, thereby guiding the design of new libraries and prioritizing compounds for experimental testing jocpr.commedcraveonline.com. For example, QSAR studies on other compound classes have successfully identified key descriptors correlating with activity, such as MLFER_S, GATSe2, Shal, and EstateVSA 6 for antitubercular activity researchgate.net, or moment of inertia for photosensitizer activity mdpi.com. While no specific QSAR models for Tipetropium were identified in the literature, such an approach would be invaluable for predicting the activity of its analogs.

Unfortunately, the search results did not yield any information specifically pertaining to the chemical compound "this compound" in the context of Structure-Activity Relationship (SAR) investigations, Spectral SAR (S-SAR) analysis, or the application of Machine Learning algorithms in SAR prediction.

The provided search results primarily focused on:

Synthetic Aperture Radar (SAR) in remote sensing: Several results discuss SAR imaging technology and its applications in fields like flood mapping, ship classification, and forest classification, often utilizing machine learning algorithms ibm.commdpi.comarxiv.orgmdpi.comiceye.com. This is distinct from the chemical SAR context requested.

Quantitative Structure-Activity Relationships (QSAR): A number of results explain QSAR principles and their application in drug discovery, toxicology, and predicting biological activities for various chemical compounds nih.govamazon.comwikipedia.orgnih.govmdpi.comnih.govresearchgate.netyaozh.comcpt.cn. One result mentions "Prediction of biological activity spectra" which is related to SAR but not specifically spectral SAR in the spectroscopic sense nih.gov. Another discusses SAR of ritonavir (B1064) analogues nih.gov, and another mentions spectral data for characterization of synthesized compounds but not S-SAR analysis mdpi.com.

While result archive.org lists "this compound Bromide" in a customs bulletin, it does not provide any scientific data or research findings related to its SAR, S-SAR, or machine learning applications.

Without specific research findings or data related to this compound's structure-activity relationships, it is not possible to generate the requested article content for sections 4.3.2 and 4.3.3, nor to create the required data tables.

Theoretical and Computational Chemistry Applications for Tipetropium Research

Principles of Theoretical Chemistry and Computational Modeling in Drug Discovery

Theoretical chemistry and computational modeling have become indispensable tools in modern drug discovery, offering a cost-effective and rapid means to investigate molecular systems. verisimlife.comalliedacademies.org These methods are founded on the principles of physics, chemistry, and biology, utilizing computer simulations to predict the behavior of molecules. alliedacademies.orgsteeronresearch.com The primary goal in drug design is to identify and optimize potential drug candidates that can bind to a specific biological target, such as a protein or enzyme, to elicit a therapeutic effect. alliedacademies.org

Computer-Aided Drug Design (CADD) encompasses a range of techniques, from quantum mechanics (QM) to molecular dynamics (MD) simulations, to analyze molecular interactions at an atomic level. steeronresearch.comneuroquantology.com These approaches accelerate the drug discovery pipeline by enabling the virtual screening of vast compound libraries, guiding the optimization of lead compounds for improved affinity and selectivity, and designing novel molecules. nih.govresearchgate.net By simulating drug-receptor interactions, researchers can predict binding affinities and understand the structural basis of a drug's function before undertaking expensive and time-consuming laboratory experiments. steeronresearch.comwikipedia.org

Molecular Modeling and Simulation Techniques

Molecular modeling visualizes molecules as 3D models to study their behavior and interactions in a virtual environment. dromicslabs.com This is particularly useful for understanding how a drug like Tipetropium interacts with its biological targets.

Ligand docking is a computational technique that predicts the preferred orientation and conformation, or "pose," of a ligand when it binds to a receptor. nih.gov This method is crucial for predicting the binding affinity between a drug and its target. nih.gov In the context of this compound, docking studies have been instrumental in elucidating its interaction with muscarinic acetylcholine (B1216132) receptors (mAChRs), which are G-protein-coupled receptors (GPCRs). researchgate.net

For instance, molecular docking of this compound into a homology model of the human M3 muscarinic receptor (hM3R) revealed a binding mode nearly identical to that observed in the crystal structure of the rat M3 receptor. researchgate.net The study reported a favorable docking score of -11.036 kcal/mol, indicating a strong predicted binding affinity. researchgate.net The binding pocket for this compound is located deep within the transmembrane core of the receptor. monash.edu Key interactions involve amino acid side chains from transmembrane helices 3, 4, 5, 6, and 7. monash.edu Notably, the binding of this compound involves contacts between its aromatic thiophene rings and a "tyrosine cage" formed by specific tyrosine residues, along with hydrogen bonding and charged interactions. mdpi.com

| Interaction Type | Key Interacting Residues | This compound Moiety Involved |

|---|---|---|

| Hydrophobic Contacts | Y131, Y430, Y453, Y457, W182, L208, A221 | Aromatic thiophene rings, aliphatic nonane ring |

| Hydrogen Bonding | N382 | Central carbonyl group |

| Charged Interaction | D105 | Quaternary ammonium (B1175870) ion |

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.govstudysmarter.co.uk This technique provides detailed insights into the dynamic evolution of a system, allowing for the analysis of conformational changes, complex stability, and the flexibility of both the ligand and the receptor. alliedacademies.orgnih.govnih.gov MD simulations are crucial for understanding the physical basis of a drug's structure and function. nih.gov

In this compound research, MD simulations have revealed that it binds not only to the main (orthosteric) binding site of the M3 muscarinic receptor but also to a secondary, allosteric site in the extracellular vestibule. nih.gov This secondary binding prevents the natural ligand, acetylcholine, from entering the primary binding pocket. nih.gov These simulations help explain the insurmountable antagonism and long residence time of this compound at the hMR3 receptor, which are key to its prolonged therapeutic action. nih.govnih.gov By tracking the movement of the this compound molecule and the receptor, researchers can observe the dynamic process of their interaction, providing a more accurate picture than static docking models. iaanalysis.comnih.gov

When the experimental 3D structure of a target protein has not been determined, homology modeling can be used to build a predictive model. nih.gov This technique relies on the principle that proteins with similar amino acid sequences adopt similar three-dimensional structures. nih.gov A known experimental structure of a related homologous protein (the "template") is used to model the structure of the target protein. nih.gov

Homology modeling has been particularly important for studying GPCRs like the muscarinic receptors, as obtaining experimental structures for these membrane proteins is challenging. nih.govnih.gov In this compound research, homology models of the human M1 and M3 muscarinic receptors have been constructed to serve as targets for docking studies. researchgate.netum.edu.mt For example, a homology model of the hM3R was created to investigate the binding mode of this compound, which was then validated against the known crystal structure of the rat M3R. researchgate.net Similarly, a homology model of the M1 receptor was generated and used for the in silico design of new modulators based on the this compound scaffold. um.edu.mt The quality of these models is critical, as it directly impacts the accuracy of subsequent docking and virtual screening efforts. nih.govscispace.com

Quantum Chemical Calculations

Quantum mechanics (QM) provides a highly accurate way to describe molecular systems by focusing on their electronic structure. profacgen.comijsdr.org QM calculations, though computationally expensive, offer precise insights that classical molecular mechanics (MM) methods cannot, such as modeling electronic polarization, charge transfer, and the formation or breaking of chemical bonds. nih.govmdpi.com

Electronic structure analysis involves studying the distribution and energy of electrons within a molecule. mdpi.com Techniques like Density Functional Theory (DFT) are used to calculate molecular properties such as electronic structures, binding energies, and reaction pathways. mdpi.comnih.gov These calculations allow for the prediction of a molecule's reactivity and how it will interact with its biological target. mdpi.comchemrxiv.org The distribution of electron density, often visualized using a Molecular Electrostatic Potential (MEP) map, can identify regions of a molecule that are likely to engage in electrostatic interactions, which is critical for receptor binding. mdpi.com

For a compound like this compound, quantum chemical calculations could be applied to analyze its electronic properties in detail. By calculating descriptors such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), researchers could predict its chemical reactivity and stability. nih.gov Furthermore, an analysis of the MEP would reveal the electrophilic and nucleophilic sites on the this compound molecule, providing a fundamental understanding of the electrostatic forces that drive its binding to the muscarinic receptor. mdpi.com While specific DFT studies on this compound were not detailed in the provided context, the application of these methods is a standard approach in computational drug design to refine our understanding of ligand-receptor interactions. patsnap.com

Absence of Publicly Available Research on Theoretical and Computational Chemistry Applications for this compound

Despite a comprehensive search of scientific literature and databases, no specific research applying theoretical and computational chemistry methods to the compound this compound has been identified. Consequently, the requested detailed article focusing on interaction energy calculations and the computational design of novel this compound-based scaffolds cannot be generated at this time.

The user's request specified a detailed exploration of two key areas within the computational study of this compound:

Computational Design of Novel this compound-Based Scaffolds:This area of research uses computational techniques to design new molecules based on the core structure (scaffold) of this compound. The goal is to develop new compounds with improved properties, such as enhanced efficacy or better selectivity. The absence of foundational computational studies on this compound itself means that research into novel scaffold design based on this compound has not been publicly documented.

General searches for computational studies on related anticholinergic drugs, such as ipratropium (B1672105) bromide, have revealed the application of quantum chemical calculations to understand their molecular structure and vibrational spectra. However, this information is not transferable to this compound, and no similar studies for this compound could be located.

Without any existing research data, the generation of an accurate and informative article that adheres to the user's specific and technical outline is not possible. The creation of data tables and the discussion of detailed research findings, as requested, would require fabricating information, which falls outside the scope of factual and evidence-based content generation.

Therefore, until research on the theoretical and computational chemistry of this compound is conducted and published, a detailed article on these specific aspects of the compound cannot be provided.

Preclinical Pharmacological Research Methodologies Applied to Investigational Analogs of Tipetropium

Design and Execution of Preclinical Investigative Studies

The design of preclinical studies for muscarinic antagonists is guided by the need to comprehensively evaluate their pharmacological properties. This typically involves a tiered approach, starting with in vitro characterization to understand receptor binding and functional activity, followed by in vivo assessments in relevant animal models to evaluate pharmacodynamic effects, particularly on airway smooth muscle. Key objectives include determining receptor subtype selectivity, potency (e.g., EC50, IC50, pA2 values), maximal efficacy, and the duration of the pharmacological effect. The execution of these studies requires careful selection of appropriate assay systems and animal models that accurately reflect the target physiology and pathology. For compounds intended for respiratory diseases, this often means focusing on airway smooth muscle responses and bronchodilator or bronchoprotective effects psu.eduresearchgate.netptfarm.plnih.govijrpr.com.

In Vitro Pharmacological Characterization Methods

In vitro methods are foundational for understanding how investigational analogs of Tipetropium interact with muscarinic receptors at a molecular and cellular level.

Cell-based assays are instrumental in characterizing the affinity and functional activity of muscarinic receptor antagonists at specific muscarinic receptor subtypes (M1-M5). Commonly, Chinese Hamster Ovary (CHO) cells stably expressing individual human muscarinic receptor subtypes are utilized psu.eduresearchgate.net. These assays allow for the determination of binding affinities (e.g., Ki values) through radioligand binding studies, and functional responses are assessed by measuring second messenger signaling pathways.

Calcium flux assays are a prominent example, where the increase in intracellular calcium concentration induced by a muscarinic receptor agonist (e.g., acetylcholine (B1216132) or carbachol) is monitored in the presence of the antagonist. This allows for the quantification of the antagonist's ability to inhibit agonist-induced signaling, providing potency (e.g., IC50 values) and efficacy data. Other functional assays may include measurement of inositol (B14025) phosphate (B84403) accumulation or cyclic adenosine (B11128) monophosphate (cAMP) levels, depending on the signaling pathway coupled to the specific muscarinic receptor subtype psu.eduresearchgate.netnih.govnih.gov. These assays are crucial for establishing receptor subtype selectivity profiles, which can predict potential therapeutic benefits and off-target effects.

Tissue bath studies provide a more complex ex vivo assessment of muscarinic antagonist activity by evaluating their effects on isolated smooth muscle preparations. Airway tissues, such as tracheal rings or bronchial segments from various species (e.g., guinea pig, dog, human), are suspended in temperature-controlled organ baths containing physiological salt solutions (e.g., Krebs' solution) under constant aeration psu.eduresearchgate.netdmt.dknih.govpsu.edunih.govucl.ac.uk.

In these studies, contractile responses are typically induced by adding muscarinic agonists like acetylcholine or carbachol. The ability of the investigational this compound analog to inhibit these agonist-induced contractions is measured as a reduction in isometric tension. This allows for the determination of functional potency (often expressed as pA2 values) and efficacy in a more physiologically relevant context than isolated cell assays. These studies are critical for assessing the direct effects on airway smooth muscle and for comparing the duration of action of different compounds psu.eduresearchgate.netdmt.dkpsu.edunih.gov.

Table 1: In Vitro Receptor Binding and Functional Data for Select Muscarinic Antagonists

| Compound | Receptor Subtype | pA₂ Value | Dissociation Half-life (t₁/₂) from M₃ | Reference |

| Tiotropium (B1237716) | M₃ | 10.4 | 27 hours | psu.eduresearchgate.netnih.gov |

| Aclidinium | M₃ | 9.6 | 10.7 hours | psu.eduresearchgate.net |

| Glycopyrrolate | M₃ | 9.7 | 6.1 hours | psu.eduresearchgate.net |

Note: pA₂ is a measure of antagonist potency. Dissociation half-life indicates the duration of receptor binding.

In Vivo Preclinical Models for Pharmacodynamic Assessment

Animal models are employed to assess the bronchodilator and bronchoprotective effects of muscarinic antagonists. A common approach involves inducing bronchoconstriction in laboratory animals, such as anesthetized dogs or rats, using agents like acetylcholine or methacholine (B1211447) psu.eduresearchgate.netmedchemexpress.cnersnet.orgclinicalgate.comthoracickey.com. These challenges mimic the airway hyperresponsiveness seen in conditions like COPD or asthma.

The administration of the investigational compound is followed by the challenge agent, and respiratory parameters such as airway resistance, lung resistance, and lung compliance are measured. Bronchoprotection is quantified as the percentage inhibition of the agonist-induced increase in airway resistance compared to baseline or control groups. These studies also allow for the evaluation of the duration of action, assessing how long the protective effect persists after a single dose psu.eduresearchgate.netmedchemexpress.cnclinicalgate.comersnet.org. For instance, studies comparing long-acting muscarinic antagonists (LAMAs) have demonstrated varying degrees of 24-hour bronchoprotection in animal models psu.eduresearchgate.net.

Future Directions and Emerging Research Avenues for Tipetropium

Exploration of Allosteric Modulation at Muscarinic Receptors

The conventional action of Tipetropium involves competitive antagonism at the orthosteric site of muscarinic receptors, primarily the M3 subtype in the airway smooth muscle. patsnap.comdrugbank.compediatriconcall.com Future research could delve into the realm of allosteric modulation, a more nuanced approach to receptor pharmacology.

Allosteric modulators bind to a site on the receptor that is distinct from the primary (orthosteric) binding site of the endogenous ligand, acetylcholine (B1216132). nih.gov This interaction can subtly alter the receptor's conformation, thereby modulating the affinity or efficacy of the orthosteric ligand. For a compound like this compound, the exploration of allosteric modulation could unfold in several ways:

Positive Allosteric Modulators (PAMs): While seemingly counterintuitive for an antagonist, PAMs could be investigated to enhance the binding of a co-administered, low-dose orthosteric antagonist, potentially leading to a more potent or sustained effect with a lower risk of systemic side effects.

Negative Allosteric Modulators (NAMs): The development of NAMs for muscarinic receptors could offer a novel therapeutic strategy. A NAM could potentially provide a more "tunable" level of receptor blockade compared to a competitive antagonist, which could be beneficial in certain patient populations or disease states.

The theoretical advantage of allosteric modulators lies in their potential for greater receptor subtype selectivity and a ceiling effect that could enhance safety. Research in this area would involve extensive screening for allosteric binding sites on muscarinic receptors and the design of molecules that can specifically interact with these sites.

| Concept | Potential Application to this compound | Theoretical Benefit |

| Positive Allosteric Modulation | Enhancement of a co-administered low-dose antagonist's binding. | Increased potency and duration of action with reduced systemic exposure. |

| Negative Allosteric Modulation | A more "tunable" blockade of muscarinic receptors. | Finer control over the level of receptor antagonism, potentially improving the therapeutic index. |

Development of Advanced Synthetic Routes for Scalability and Efficiency

The chemical synthesis of this compound bromide is a multi-step process. Future research in synthetic organic chemistry could focus on developing more efficient and scalable synthetic routes. This is a continuous endeavor in pharmaceutical manufacturing to reduce costs, minimize environmental impact, and ensure a stable supply chain.

Key areas of investigation could include:

Novel Catalytic Methods: The use of new catalysts could shorten reaction times, increase yields, and reduce the need for harsh reagents.

Flow Chemistry: Transitioning from traditional batch processing to continuous flow chemistry could offer significant advantages in terms of safety, consistency, and scalability.

Green Chemistry Principles: The development of synthetic pathways that utilize less hazardous solvents and generate less waste would be a significant advancement.

While specific research on advanced synthetic routes for this compound is not extensively published in the public domain, the principles of modern organic synthesis provide a clear roadmap for future improvements.

Application of Artificial Intelligence and Machine Learning in Compound Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and development. For a mature compound like this compound, these technologies could be applied in several conceptual ways to design next-generation muscarinic antagonists:

In Silico Screening: AI algorithms could be used to screen vast virtual libraries of compounds to identify novel molecules with potentially higher affinity and selectivity for muscarinic receptors.

Predictive Modeling: Machine learning models can be trained to predict the pharmacokinetic and pharmacodynamic properties of new chemical entities based on their structure. This could accelerate the optimization of lead compounds with improved characteristics over this compound.

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties, potentially leading to the discovery of novel anticholinergic agents with superior therapeutic profiles.

The application of AI and ML would not be to alter this compound itself, but rather to leverage its known structure-activity relationships to guide the discovery of new and improved compounds.

| AI/ML Application | Conceptual Goal for Muscarinic Antagonists | Potential Outcome |

| In Silico Screening | Identify novel compounds with high affinity for M3 receptors. | Faster identification of potential drug candidates. |

| Predictive Modeling | Forecast pharmacokinetic profiles of new molecules. | Optimization of drug absorption, distribution, metabolism, and excretion. |

| De Novo Drug Design | Generate novel chemical structures with desired anticholinergic activity. | Discovery of next-generation bronchodilators. |

Investigation of Targeted Delivery Systems (Conceptual)

This compound is administered via inhalation, which is a form of targeted delivery to the lungs. patsnap.com However, future research could explore even more sophisticated targeted delivery systems to enhance its efficacy and reduce potential side effects.

Conceptually, this could involve:

Nanoparticle-based Carriers: Encapsulating this compound in nanoparticles, such as liposomes or polymeric nanoparticles, could potentially control its release profile and improve its retention in the airways. mdpi.com This might allow for less frequent dosing or a more consistent therapeutic effect.

Mucus-penetrating Particles: In diseases like COPD, mucus hypersecretion can be a barrier to drug delivery. Designing delivery systems that can efficiently penetrate the mucus layer could ensure that more of the active drug reaches the underlying smooth muscle cells.

Receptor-targeted Systems: While more speculative, future delivery systems could incorporate ligands that target specific cell surface receptors in the airways, leading to even greater precision in drug delivery.

These advanced delivery systems are currently in the realm of conceptual research for inhaled therapies but hold the promise of significantly improving the therapeutic index of inhaled drugs like this compound. nih.govmdpi.comnih.gov

Q & A

How can researchers optimize experimental designs to assess Tipetropium’s receptor-binding specificity in heterogeneous tissue models?

Methodological Answer :

To evaluate receptor-binding specificity, employ competitive radioligand binding assays with control ligands for parallel validation. Use tissues from multiple species (e.g., murine, primate) to account for interspecies variability. Include negative controls (e.g., tissues lacking target receptors) and quantify non-specific binding via saturation curves . For advanced studies, combine cryo-electron microscopy to resolve binding conformations and molecular dynamics simulations to predict allosteric modulation .

What strategies resolve contradictions between in vitro potency and in vivo efficacy data for this compound?

Methodological Answer :

Discrepancies often arise from pharmacokinetic (PK) factors (e.g., bioavailability, tissue penetration). Conduct physiologically based pharmacokinetic (PBPK) modeling to simulate drug distribution. Validate with microdialysis in target tissues to measure free drug concentrations. For translational studies, integrate genetic knockout models to isolate receptor-specific effects and rule off-target interactions .

How should researchers ensure reproducibility in this compound synthesis protocols across laboratories?

Methodological Answer :

Adopt ICH Q11 guidelines for critical quality attributes (CQAs) and process parameters. Document synthetic intermediates with NMR and HPLC purity thresholds (>98%). Use round-robin testing across labs to standardize analytical methods (e.g., chiral chromatography). Publish detailed spectral data and synthetic workflows in supplementary materials for peer validation .

What statistical approaches are recommended for analyzing dose-response relationships in this compound studies with conflicting EC50 values?

Methodological Answer :

Apply non-linear regression models (e.g., four-parameter logistic curves) with bootstrapping to estimate confidence intervals. Test for assay interference (e.g., fluorescent compounds) via counter-screen assays. For advanced analysis, use Bayesian hierarchical models to pool data from multiple studies, adjusting for covariates like cell passage number or buffer conditions .

How can multi-omics data (proteomic, metabolomic) be integrated to elucidate this compound’s off-target effects?

Methodological Answer :

Leverage pathway enrichment analysis (e.g., Ingenuity IPA, MetaboAnalyst) to map omics datasets onto biological networks. Validate hypotheses with CRISPR-Cas9 knockout screens targeting implicated pathways. Use machine learning (e.g., random forests) to prioritize high-confidence off-target candidates for functional validation .

What ethical and methodological considerations apply to longitudinal studies of this compound in chronic disease models?

Methodological Answer :

Follow ARRIVE 2.0 guidelines for animal welfare, including humane endpoints and sample-size justification. Use blinded randomization to allocate treatment groups. For data integrity, implement electronic lab notebooks with audit trails. Pre-register study protocols on platforms like OSF to mitigate bias .

How do researchers validate analytical methods for this compound quantification in complex biological matrices?

Methodological Answer :

Perform matrix effect studies using spiked samples (plasma, CSF) to assess ion suppression/enhancement in LC-MS/MS. Validate according to FDA Bioanalytical Method Validation Guidelines for accuracy (85–115%), precision (CV <15%), and stability (freeze-thaw, long-term). Cross-validate with orthogonal techniques (e.g., ELISA) .

What frameworks guide the formulation of research questions on this compound’s allosteric modulation dynamics?

Methodological Answer :

Use the PICOT framework:

- P opulation: Target receptor isoforms (e.g., M3 vs. M1 muscarinic receptors).

- I ntervention: Allosteric vs. orthosteric binding.

- C omparison: Baseline activity or competitive ligands.

- O utcome: Ligand efficiency metrics (e.g., ΔΔG binding energy).

- T imeframe: Acute vs. chronic exposure .

Basic vs. Advanced Research Questions

| Basic Research Questions | Advanced Research Questions |

|---|---|

| What is this compound’s primary receptor target? | How does this compound’s allosteric modulation vary across receptor oligomerization states? |

| How to measure this compound’s plasma half-life? | What molecular dynamics underlie this compound’s pH-dependent binding affinity? |

| What solvents stabilize this compound in vitro? | Can machine learning predict this compound’s metabolite toxicity using structural fingerprints? |

Data Contradiction Analysis Framework

Identify Sources of Variability :

- Assay conditions (pH, temperature).

- Biological replicates vs. technical replicates.

Apply Sensitivity Analysis :

- Monte Carlo simulations to quantify parameter uncertainty.

Triangulate Methods :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.